molecular formula C22H16O4S B052461 [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone CAS No. 63675-88-7

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone

Cat. No. B052461
CAS RN: 63675-88-7
M. Wt: 376.4 g/mol
InChI Key: PYIMIJKXPOXOFJ-UHFFFAOYSA-N
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Patent
US06025495

Procedure details

A 100 mL, 3 neck, round bottom flask fitted with a mechanical agitator, glass stopper, and outlet to a caustic scrubber is charged with p-anisoyl chloride (3.47 g, 20.34 mmol), 2-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-6-methoxybenzo[b]thiophene (5.0 g, 18.49 mmol) and 30 mL 1,2-dichloroethane. The mixture is cooled to 0-5° C. and previously condensed boron trichloride (4.7 mL, 55.0 mmol) is added in one portion. The mixture is stirred at 0-50° C. for 7.5 hours then more boron trichloride (4.7 mL, 55.0 mmol) is added. The cooling bath is removed and the reaction mixture is stirred at ambient temperature for 16 hours. After the overnight stir, the mixture is poured into 500 mL of agitated ice/water which caused precipitation of the monomethoxy product. The reaction vessel is rinsed in with 1,2-dichloroethane and the slurry is stirred for 1 hour. Then, 200 mL of methylene chloride is added and the mixture is vacuum filtered washing with methylene chloride. The solid is dried overnight in a vacuum oven at 40° C. to afford 6.3 g (82.4%) of monomethoxy product as a yellow solid. An analytical sample is obtained by chromatography on silica gel (20:1 methylene chloride/methanol). mp 127-128° C. (dec); 1H NMR (300.1 MHz, DMSO-d6) δ 3.76 (s, 3H), 6.66 (d, 2H), 6.85 (dd, 1H), 6.87 (d, 2H), 7.16 (d, 2H), 7.25 (d, 1H), 7.33 (s, 1H), 7.66 (d, 2H), 9.76 (br s, 2H); 13C NMR (75.5 MHz, DMSO-d6) d 55.5, 107.1, 114.0, 115.2, 115.7, 123.3, 123.8, 129.7, 131.8, 132.3, 139.2, 140.4, 155.4, 157.8, 163.5, 192.6; MS (FD+) m/e 376(100), 377(25), 378(7); Analysis calc'd for C22H16O4S: C, 70.20; H, 4.28; S, 8.52; found: C, 70.09; H, 4.27; S, 8.45.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC(OC)=CC=1.C[O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[S:24][C:23]3[CH:25]=[C:26]([O:29]C)[CH:27]=[CH:28][C:22]=3[C:21]=2[C:31](=[O:40])[C:32]2[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=2)=[CH:16][CH:15]=1.B(Cl)(Cl)Cl>ClCCCl>[OH:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[S:24][C:23]3[CH:25]=[C:26]([OH:29])[CH:27]=[CH:28][C:22]=3[C:21]=2[C:31](=[O:40])[C:32]2[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)OC)C(C2=CC=C(C=C2)OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0-50° C. for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL, 3 neck, round bottom flask fitted with a mechanical agitator, glass stopper, and outlet to a caustic scrubber
ADDITION
Type
ADDITION
Details
is added in one portion
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at ambient temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
After the overnight stir
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the mixture is poured into 500 mL of agitated ice/water which
CUSTOM
Type
CUSTOM
Details
precipitation of the monomethoxy product
WASH
Type
WASH
Details
The reaction vessel is rinsed in with 1,2-dichloroethane
STIRRING
Type
STIRRING
Details
the slurry is stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, 200 mL of methylene chloride is added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solid is dried overnight in a vacuum oven at 40° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 6.3 g (82.4%) of monomethoxy product as a yellow solid
CUSTOM
Type
CUSTOM
Details
An analytical sample is obtained by chromatography on silica gel (20:1 methylene chloride/methanol)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
Smiles
OC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)O)C(C2=CC=C(C=C2)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.